N-(6-Aminohexyl)-N-ethylisoluminol
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Overview
Description
N-(6-Aminohexyl)-N-ethylisoluminol is a chemical compound known for its unique properties and applications in various scientific fields. It is a derivative of isoluminol, which is a chemiluminescent compound. The addition of the aminohexyl and ethyl groups enhances its reactivity and makes it suitable for specific applications, particularly in biochemical assays and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-N-ethylisoluminol typically involves the reaction of isoluminol with 6-aminohexylamine and ethylating agents. The process begins with the activation of isoluminol, followed by the introduction of the aminohexyl group through a nucleophilic substitution reaction. The ethyl group is then added using an ethylating agent under controlled conditions. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(6-Aminohexyl)-N-ethylisoluminol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that are useful in chemiluminescent assays.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s reactivity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing its versatility.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used under mild conditions.
Reduction: Reducing agents such as sodium borohydride are used in an aqueous or alcoholic medium.
Substitution: Nucleophiles like amines or thiols are used in organic solvents, often with a catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the
Properties
IUPAC Name |
6-[6-aminohexyl(ethyl)amino]-2,3-dihydrophthalazine-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-2-20(10-6-4-3-5-9-17)12-7-8-13-14(11-12)16(22)19-18-15(13)21/h7-8,11H,2-6,9-10,17H2,1H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEADQYOTAORBKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCCCN)C1=CC2=C(C=C1)C(=O)NNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390624 |
Source
|
Record name | AHEI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66612-32-6 |
Source
|
Record name | AHEI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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